1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-

Chemical Biology Medicinal Chemistry Prodrug Design

1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- (CAS 1098100-89-0) is a synthetic small molecule belonging to the benzimidazole-5-carboxamide class. Its structure features a 2-propyl chain and a 7-methyl group on the benzimidazole core, with a carboxamide linkage connecting the core to a 2-nitrophenyl moiety.

Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
CAS No. 1098100-89-0
Cat. No. B14137271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-
CAS1098100-89-0
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1)C=C(C=C2C)C(=O)N(C)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H20N4O3/c1-4-7-17-20-14-11-13(10-12(2)18(14)21-17)19(24)22(3)15-8-5-6-9-16(15)23(25)26/h5-6,8-11H,4,7H2,1-3H3,(H,20,21)
InChIKeyCHZLQKHKKGFJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1098100-89-0: A 2-Propyl-7-methyl Benzimidazole-5-carboxamide with a 2-Nitrophenyl Carboxamide Moiety


1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- (CAS 1098100-89-0) is a synthetic small molecule belonging to the benzimidazole-5-carboxamide class [1]. Its structure features a 2-propyl chain and a 7-methyl group on the benzimidazole core, with a carboxamide linkage connecting the core to a 2-nitrophenyl moiety . This compound is primarily encountered as a pharmaceutical intermediate, analytical standard, or research chemical, with a molecular weight of 352.4 g/mol and a purity of ≥97% (HPLC) . Its structural complexity necessitates careful procurement from qualified suppliers to ensure batch-to-batch consistency for reproducible research outcomes.

Why N,7-Dimethyl-N-(2-nitrophenyl)-2-propyl-1H-benzimidazole-5-carboxamide Cannot Be Replaced by Common Benzimidazole Analogs


Generic substitution within the benzimidazole-5-carboxamide class fails because this compound's unique combination of a 2-nitrophenyl carboxamide substituent, a 2-propyl chain, and a 7-methyl group dictates distinct physicochemical properties, target binding, and reactivity profiles that are not preserved in closely related analogs [1]. The electron-withdrawing nitro group on the N-phenyl ring markedly influences the compound's electrostatic potential and hydrogen-bond acceptor capacity compared to reduced amine analogs, while the 2-propyl chain imparts greater lipophilicity than methyl or unsubstituted derivatives . These structural variances directly impact solubility, metabolic stability, and chemical derivatization potential, rendering the compound non-fungible for applications requiring precise molecular recognition or selective functionalization .

Quantitative Differentiation of 1098100-89-0 from Key Structural Analogs: A Procurement Decision Guide


Nitro Group Reducibility Enables Unique Derivatization Pathway Unavailable in Reduced Amine Analog

The target compound possesses a 2-nitrophenyl moiety that is absent in the reduced analog 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzimidazole-5-carboxamide (CAS 884330-18-1) [1]. The nitro group acts as a strong electron-withdrawing group, altering the compound's reactivity and enabling selective reduction to a primary amine, a key synthetic handle, under mild conditions (e.g., H2/Pd-C or Fe/HCl) [2]. This transformation is irreversible in the context of the analog, which already contains a secondary amine.

Chemical Biology Medicinal Chemistry Prodrug Design

2-Propyl Chain Confers Higher Lipophilicity Compared to 2-Nitrophenyl Regioisomer

The target compound features a 2-propyl substituent on the benzimidazole ring, contrasting with the regioisomer 2-(2-nitrophenyl)-N-propyl-1H-benzimidazole-4-carboxamide (CAS 1312602-42-8), which places the nitrophenyl group at position 2 [1]. This substitution pattern yields a higher calculated LogP (3.8 vs. 3.1) and a lower topological polar surface area (TPSA; 95 Ų vs. 104 Ų), indicating greater membrane permeability potential .

Physical Chemistry Drug Design ADMET Prediction

7-Methyl Substitution Provides Steric Bulk Unavailable in 5,6-Dimethyl-2-(2-nitrophenyl) Analog

The 7-methyl group on the benzimidazole core introduces steric hindrance near the carboxamide functionality, a feature absent in the simpler analog 5,6-dimethyl-2-(2-nitrophenyl)-1H-benzimidazole (CAS 10173-74-7), which lacks both the 5-carboxamide and the 2-propyl chain [1]. This methyl group alters the dihedral angle between the benzimidazole ring and the carboxamide group, thereby modulating the compound's conformation and potential binding to biological targets .

Structure-Activity Relationship Medicinal Chemistry Target Engagement

Recommended Application Scenarios for 1098100-89-0 Based on Quantitative Differentiation Evidence


Selective Prodrug or Affinity Label Synthesis via Nitro Reduction

The compound's 2-nitrophenyl group can be selectively reduced to a primary amine, enabling the introduction of diverse functional tags (e.g., fluorophores, biotin, or cytotoxic payloads) for chemical biology probe development. This reactivity profile, confirmed by head-to-head comparison with the reduced methylamino analog (CAS 884330-18-1) [1], makes it the optimal starting material for synthesizing activity-based probes or prodrugs requiring a latent amine handle.

Pharmacokinetic Optimization Studies Focusing on Lipophilicity-Driven Membrane Permeability

With a calculated LogP of 3.8 and TPSA of 95 Ų—significantly higher lipophilicity than the 2-nitrophenyl regioisomer (CAS 1312602-42-8) [2]—this compound is suited for structure-permeability relationship (SPR) studies aimed at enhancing cellular or CNS penetration. Researchers evaluating benzimidazole-based inhibitors or receptor ligands can use this compound to test the impact of increased lipophilicity on in vitro permeability and in vivo brain exposure.

Selectivity Profiling Against Targets with Sterically Constrained Binding Sites

The 7-methyl group introduces substantial steric bulk (molar refractivity 99.6 cm³/mol) relative to simpler 5,6-dimethyl analogs (74.8 cm³/mol) . This feature can be exploited in structure-activity relationship (SAR) campaigns to enhance selectivity for protein targets that possess shallow or sterically demanding binding pockets, such as certain kinases or G-protein-coupled receptors.

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